molecular formula C10H11NO3 B11999802 1-(2-Methoxyphenyl)-2-nitropropene

1-(2-Methoxyphenyl)-2-nitropropene

Cat. No.: B11999802
M. Wt: 193.20 g/mol
InChI Key: OFYVONMDKJKATB-BQYQJAHWSA-N
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Description

1-(2-Methoxyphenyl)-2-nitropropene is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of a nitro group (-NO2) and a methoxy group (-OCH3) attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Methoxyphenyl)-2-nitropropene can be synthesized through several methods. One common approach involves the condensation of 2-methoxybenzaldehyde with nitroethane in the presence of a base such as ammonium acetate. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of suitable solvents and catalysts to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-2-nitropropene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.

    Oxidation: The compound can be oxidized to form corresponding nitro alcohols or nitro ketones under specific conditions.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Reduction: 1-(2-Methoxyphenyl)-2-aminopropane.

    Oxidation: 1-(2-Methoxyphenyl)-2-nitropropanol.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2-Methoxyphenyl)-2-nitropropene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of active pharmaceutical ingredients.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-2-nitropropene involves its interaction with molecular targets through its nitro and methoxy groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-2-nitropropene can be compared with other similar compounds, such as:

    1-(2-Methoxyphenyl)-2-nitroethane: Similar structure but with a shorter carbon chain.

    1-(2-Methoxyphenyl)-2-nitrobutene: Similar structure but with a longer carbon chain.

    1-(2-Methoxyphenyl)-2-nitrobenzene: Similar structure but with a benzene ring instead of a propene chain.

The uniqueness of this compound lies in its specific combination of functional groups and its reactivity profile, making it a valuable compound in various chemical and biological applications.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

1-methoxy-2-[(E)-2-nitroprop-1-enyl]benzene

InChI

InChI=1S/C10H11NO3/c1-8(11(12)13)7-9-5-3-4-6-10(9)14-2/h3-7H,1-2H3/b8-7+

InChI Key

OFYVONMDKJKATB-BQYQJAHWSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1OC)/[N+](=O)[O-]

Canonical SMILES

CC(=CC1=CC=CC=C1OC)[N+](=O)[O-]

Origin of Product

United States

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